molecular formula C19H22N2O3S2 B10802873 3,4-dihydro-2H-quinolin-1-yl-(1-thiophen-2-ylsulfonylpiperidin-4-yl)methanone

3,4-dihydro-2H-quinolin-1-yl-(1-thiophen-2-ylsulfonylpiperidin-4-yl)methanone

Cat. No.: B10802873
M. Wt: 390.5 g/mol
InChI Key: MCHZXTCMFSCBDH-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-quinolin-1-yl-(1-thiophen-2-ylsulfonylpiperidin-4-yl)methanone is a complex organic compound that features a quinoline core, a thiophene ring, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dihydro-2H-quinolin-1-yl-(1-thiophen-2-ylsulfonylpiperidin-4-yl)methanone typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized via the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinoline intermediate.

    Attachment of the Thiophene Ring: The thiophene ring is typically introduced via a sulfonylation reaction, where thiophene sulfonyl chloride reacts with the piperidine-quinoline intermediate under basic conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinoline core, potentially converting it to tetrahydroquinoline derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules with potential biological activities.

Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its structural complexity.

Medicine: The compound is investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.

Industry: In the industrial sector, it can be used in the development of new materials with specific electronic properties, given the presence of the thiophene ring.

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-quinolin-1-yl-(1-thiophen-2-ylsulfonylpiperidin-4-yl)methanone involves its interaction with specific molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, affecting transcription processes, while the piperidine and thiophene moieties can modulate receptor activity, leading to various biological effects.

Comparison with Similar Compounds

    Quinoline Derivatives: Compounds like quinine and chloroquine, which are used as antimalarial agents.

    Thiophene Derivatives: Compounds such as thiophene-2-carboxylic acid, used in the synthesis of pharmaceuticals.

    Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid, which are intermediates in drug synthesis.

Biological Activity

3,4-Dihydro-2H-quinolin-1-yl-(1-thiophen-2-ylsulfonylpiperidin-4-yl)methanone is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, effects on ion channels, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure that includes a quinoline ring, a thiophene sulfonamide, and a piperidine moiety. This structural diversity may contribute to its varied biological activities.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related quinoline derivatives. For example, compounds with similar structures have shown significant activity against Mycobacterium tuberculosis (Mtb) with minimum inhibitory concentrations (MIC) ranging from 2.84 µM to 155.26 µM for different derivatives . While specific data for this compound is limited, it is hypothesized that its structural analogs may exhibit comparable antimicrobial properties.

Ion Channel Modulation

The compound has been identified as a potential antagonist of the TRPV3 channel, which plays a role in pain sensation and thermoregulation. Inhibition studies have shown that related compounds can inhibit TRPV3 with an IC50 of less than 10 µM . This suggests that this compound may also modulate ion channels, presenting opportunities for pain management therapies.

Therapeutic Potential

Given the biological activities observed in related compounds, this compound may have therapeutic applications in treating infectious diseases and pain-related conditions. The diverse effects of quinoline derivatives on central and peripheral systems highlight their potential as bioactive agents .

Case Studies

Case Study 1: Antimicrobial Evaluation
A series of quinoline derivatives were synthesized and tested against various bacterial strains. The study found that compounds similar to 3,4-dihydro-2H-quinolinone exhibited potent activity against resistant strains of bacteria. The study concluded that modifications to the quinoline structure could enhance antibacterial efficacy .

Case Study 2: TRPV3 Antagonism
In a pharmacological study focusing on TRPV3 antagonists, several quinoline derivatives were tested for their ability to inhibit channel activity. Results indicated that compounds with similar backbones effectively reduced TRPV3-mediated calcium influx in neuronal cells, suggesting potential applications in treating chronic pain conditions .

Research Findings Summary

Activity Related Compound Effect Reference
AntimicrobialVarious quinoline derivativesMIC: 2.84 - 155.26 µM
TRPV3 Channel InhibitionQuinoline analogsIC50 < 10 µM
Therapeutic ApplicationsSimilar structuresPotential for pain management

Properties

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl-(1-thiophen-2-ylsulfonylpiperidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S2/c22-19(21-11-3-6-15-5-1-2-7-17(15)21)16-9-12-20(13-10-16)26(23,24)18-8-4-14-25-18/h1-2,4-5,7-8,14,16H,3,6,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHZXTCMFSCBDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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